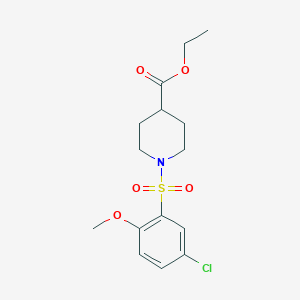
1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester, commonly known as CPCCOEt, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1) and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
CPCCOEt acts as a selective antagonist of 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester by binding to the receptor and preventing the activation of intracellular signaling pathways. This results in the inhibition of glutamate-mediated neurotransmission and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have a variety of biochemical and physiological effects, including the inhibition of glutamate-induced calcium influx, the modulation of synaptic transmission, and the regulation of neuronal excitability. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPCCOEt is its selectivity for 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester, which allows for the specific modulation of glutamate-mediated signaling pathways. However, one limitation of CPCCOEt is its relatively low potency, which can make it difficult to achieve the desired pharmacological effects at low concentrations.
Future Directions
There are several potential future directions for the study of CPCCOEt and its therapeutic applications. These include the development of more potent and selective 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester antagonists, the investigation of CPCCOEt's effects on other neurotransmitter systems, and the exploration of its potential as a therapeutic agent for other neurological and psychiatric disorders.
Synthesis Methods
The synthesis of CPCCOEt involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction yields CPCCOEt as a white solid with a melting point of 118-120°C.
Scientific Research Applications
CPCCOEt has been widely used in scientific research to study the role of 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of disorders such as Parkinson's disease, epilepsy, and pain.
properties
Product Name |
1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester |
|---|---|
Molecular Formula |
C15H20ClNO5S |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
ethyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H20ClNO5S/c1-3-22-15(18)11-6-8-17(9-7-11)23(19,20)14-10-12(16)4-5-13(14)21-2/h4-5,10-11H,3,6-9H2,1-2H3 |
InChI Key |
KBTOROCNNAVOAC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



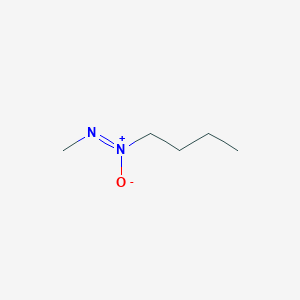
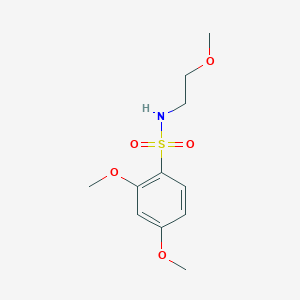

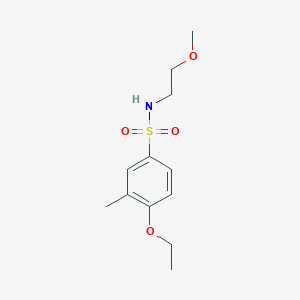

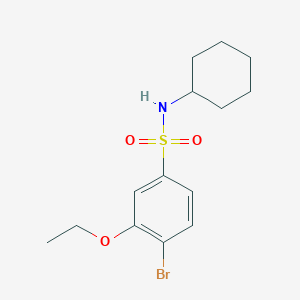

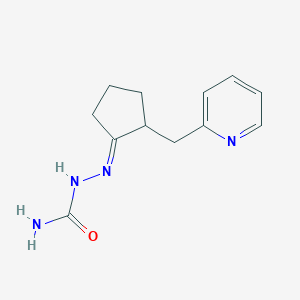

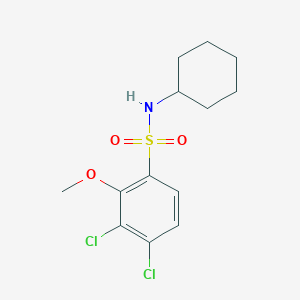

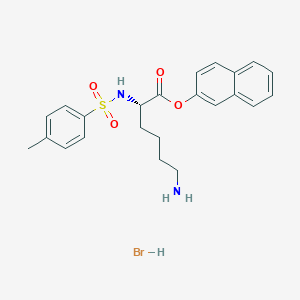
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
